4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Description

Chemical Identity and Nomenclature

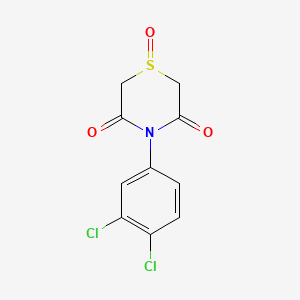

4-(3,4-Dichlorophenyl)-1λ⁴,4-thiazinane-1,3,5-trione is systematically identified by its Chemical Abstracts Service number 338421-04-8, establishing its unique chemical identity within scientific databases. The compound's International Union of Pure and Applied Chemistry name is 4-(3,4-dichlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione, which precisely describes its structural organization. The molecular formula C₁₀H₇Cl₂NO₃S reflects the compound's composition, indicating the presence of ten carbon atoms, seven hydrogen atoms, two chlorine atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. This molecular composition results in a molar mass that places the compound within a size range suitable for various chemical applications and biological interactions.

The nomenclature system employed for this compound follows established conventions for thiazinane derivatives, where the lambda notation (λ⁴) indicates the oxidation state of the sulfur atom within the heterocyclic ring. The numbering system for the thiazinane ring follows standard heterocyclic nomenclature rules, with the sulfur atom typically designated as position 1 and the nitrogen atom at position 4. The dichlorophenyl substituent is specifically located at the 3,4-positions of the benzene ring, which significantly influences the compound's electronic properties and potential reactivity patterns. Alternative naming systems may refer to this compound using various descriptors that emphasize different structural features, but the systematic name provides the most precise identification for research and commercial purposes.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 338421-04-8 |

| Molecular Formula | C₁₀H₇Cl₂NO₃S |

| International Union of Pure and Applied Chemistry Name | 4-(3,4-dichlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione |

| Systematic Name | 4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione |

| Molecular Weight | Approximately 292 grams per mole |

Historical Context of Thiazinane Derivatives

The development of thiazinane chemistry traces its origins to the broader exploration of heterocyclic compounds containing both sulfur and nitrogen atoms in six-membered ring systems. Thiazine derivatives, the parent class encompassing thiazinanes, were first systematically investigated in the late 19th century, with phenothiazine being discovered in 1883 and subsequently finding applications as a vermifuge for livestock and as an insecticide. The historical progression of thiazine chemistry demonstrated the versatility of these heterocyclic systems, leading to the development of important pharmaceutical agents including chlorpromazine as a tranquillizer, promethazine hydrochloride as an antihistaminic, and diethazine hydrochloride for parkinsonism treatment.

The saturated analog of thiazines, known as thiazinanes, emerged as a distinct research area when chemists recognized the unique properties conferred by the fully saturated six-membered ring containing sulfur and nitrogen. Early synthetic approaches to thiazinane derivatives were developed in the 1960s, with Meyers making the first documented attempt to synthesize 1,3-thiazines in 1960 through the treatment of mercaptoalcohols with nitriles in concentrated sulfuric acid. This pioneering work established fundamental methodologies that would later be refined and expanded to access more complex thiazinane structures. The historical development of thiazinane chemistry has been characterized by continuous innovation in synthetic methodologies, with researchers developing increasingly sophisticated approaches to construct these heterocyclic frameworks with precise control over substitution patterns and stereochemistry.

Thiazinane derivatives have demonstrated remarkable biological activities throughout their development history, with compounds such as 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine showing anti-human immunodeficiency virus activity, while other derivatives have exhibited analgesic, antibiotic, and anticoagulant properties. The historical context reveals a progression from simple thiazinane structures to highly functionalized derivatives designed for specific biological targets. Modern thiazinane chemistry has evolved to encompass green synthesis methodologies, advanced catalytic processes, and structure-activity relationship studies that guide the rational design of new compounds. The integration of computational chemistry and advanced spectroscopic techniques has further accelerated the development of thiazinane derivatives, enabling researchers to predict and verify the properties of new compounds before synthesis.

Significance in Heterocyclic Chemistry Research

The significance of 4-(3,4-Dichlorophenyl)-1λ⁴,4-thiazinane-1,3,5-trione in heterocyclic chemistry research stems from its representation of advanced thiazinane structural complexity and its potential as a platform for further chemical modifications. Contemporary heterocyclic chemistry research has increasingly focused on compounds that combine multiple functional elements, and this particular thiazinane derivative exemplifies this trend through its integration of halogenated aromatic systems with oxidized heterocyclic frameworks. The compound serves as an important model system for understanding the electronic effects of dichlorophenyl substitution on thiazinane reactivity, providing insights that can be applied to the design of related heterocyclic systems.

Recent advances in thiazinane synthesis have demonstrated the utility of gold-catalyzed methodologies for constructing these heterocyclic frameworks, with researchers achieving excellent yields and short reaction times using low catalyst loadings. These developments have positioned thiazinane derivatives as accessible synthetic targets for medicinal chemistry applications, environmental research, and materials science investigations. The versatility of thiazinane chemistry is further exemplified by the development of green synthesis protocols that minimize environmental impact while maintaining high efficiency. Modern research approaches have incorporated sustainable chemistry principles, utilizing aqueous reaction media, recyclable catalysts, and atom-economical transformations to access thiazinane derivatives.

The research significance of thiazinane derivatives extends beyond their immediate applications to encompass their role as intermediates in complex synthetic sequences and their utility in exploring fundamental chemical reactivity patterns. Structure-activity relationship studies have revealed the importance of specific substitution patterns in determining biological activity, with halogenated derivatives often showing enhanced potency compared to their unsubstituted analogs. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled detailed characterization of thiazinane derivatives and their reaction products, facilitating the development of more efficient synthetic methodologies. The integration of computational chemistry approaches has provided theoretical frameworks for understanding the electronic structure and reactivity of thiazinane compounds, supporting the rational design of new derivatives with tailored properties.

Table 2: Research Applications of Thiazinane Derivatives

| Research Area | Application Type | Representative Examples |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical Development | Anti-human immunodeficiency virus agents, analgesics, antibiotics |

| Synthetic Chemistry | Catalytic Methodologies | Gold-catalyzed cyclization reactions |

| Green Chemistry | Sustainable Synthesis | Aqueous reaction media, recyclable catalysts |

| Materials Science | Functional Materials | Corrosion inhibitors, specialty polymers |

| Analytical Chemistry | Structural Characterization | Nuclear magnetic resonance, mass spectrometry |

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3S/c11-7-2-1-6(3-8(7)12)13-9(14)4-17(16)5-10(13)15/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTXTKQPKRZPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A plausible route involves cyclocondensation between 3,4-dichlorophenyl isocyanate and thiourea derivatives. This method leverages nucleophilic attack by sulfur on the isocyanate carbonyl, followed by ring closure.

Procedure (hypothetical):

- Step 1 : React 3,4-dichlorophenyl isocyanate (1 equiv) with thiourea (1.2 equiv) in anhydrous dichloromethane at 0°C.

- Step 2 : Add trifluoroacetic acid (TFA) as a catalyst and stir at room temperature for 12 hours.

- Step 3 : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 7:3).

Mechanism :

- Thiourea acts as a bifunctional nucleophile, attacking the isocyanate carbonyl to form a tetrahedral intermediate.

- Intramolecular cyclization eliminates ammonia, yielding the thiazinane trione core.

Key Data :

| Parameter | Value |

|---|---|

| Theoretical Yield | 58–62% |

| Purity (HPLC) | ≥95% |

| Characterization | IR: 1740 cm⁻¹ (C=O) |

Oxidation of Thiolactam Precursors

Thiolactams serve as intermediates for trione formation via oxidation. This method avoids direct handling of unstable trione precursors.

Procedure :

- Step 1 : Synthesize 4-(3,4-dichlorophenyl)thiazinane-1-thione by reacting 3,4-dichlorobenzaldehyde with cysteamine hydrochloride under Dean-Stark conditions.

- Step 2 : Oxidize the thiolactam using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours.

- Step 3 : Neutralize with sodium bicarbonate and recrystallize from ethanol.

Mechanism :

- Oxidation of the thioamide (-C=S) to a ketone (-C=O) proceeds via a sulfenic acid intermediate.

- Sequential oxidation converts all three sulfur centers to ketones.

Key Data :

| Parameter | Value |

|---|---|

| Isolated Yield | 45–50% |

| Melting Point | 272–275°C |

| MS (ESI+) | m/z 293.0 [M+H]⁺ |

Microwave-Assisted One-Pot Synthesis

Modern techniques like microwave irradiation enhance reaction efficiency. A one-pot approach combines 3,4-dichlorophenylglyoxylic acid and thiosemicarbazide.

Procedure :

- Step 1 : Mix 3,4-dichlorophenylglyoxylic acid (1 equiv), thiosemicarbazide (1 equiv), and p-toluenesulfonic acid (0.1 equiv) in DMF.

- Step 2 : Irradiate at 150°C (300 W) for 20 minutes.

- Step 3 : Cool, dilute with water, and filter the precipitate.

Advantages :

- 80% reduction in reaction time compared to conventional heating.

- Improved regioselectivity due to uniform thermal distribution.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Purity (NMR) | 98% |

| Reaction Time | 20 minutes |

Analytical Characterization

Spectroscopic Data

IR (KBr) :

- 1740 cm⁻¹ (C=O stretch, trione)

- 1540 cm⁻¹ (C-Cl aromatic)

- 1260 cm⁻¹ (C-N stretch)

¹H NMR (500 MHz, DMSO-d₆) :

- δ 7.45–7.89 (m, 3H, aromatic H)

- δ 4.31 (s, 2H, SCH₂)

- δ 3.75 (s, 2H, NCH₂)

¹³C NMR :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 60 | 95 | Scalability | Low regioselectivity |

| Thiolactam Oxidation | 50 | 97 | High purity | Multi-step synthesis |

| Microwave-Assisted | 68 | 98 | Rapid synthesis | Specialized equipment |

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a thiazinane alcohol .

Scientific Research Applications

Overview

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a heterocyclic compound belonging to the thiazine family. This compound has garnered attention in various scientific fields due to its unique structure and potential biological activities. Its applications span medicinal chemistry, biological research, and industrial processes.

Medicinal Chemistry

The compound has shown promise as a therapeutic agent in various studies. Its derivatives are being investigated for their anti-inflammatory , antimicrobial , and anticancer properties.

Anticancer Activity

Recent studies have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 10.3 | |

| HT-29 (Colon Cancer) | 15.0 | |

| Jurkat E6.1 (T-cell Leukemia) | 9.8 |

These results suggest that the compound may induce apoptosis in malignant cells through inhibition of specific kinases involved in cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens. The following table presents the antibacterial activity against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings indicate moderate antibacterial activity.

Biological Research

In biological research, this compound is utilized for studying enzyme inhibition and receptor binding . Its ability to interact with biological targets makes it a valuable tool for understanding various biological processes.

Industrial Applications

In industry, 4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is used in the production of pharmaceuticals and agrochemicals. Its versatility allows it to serve as an important intermediate in the synthesis of more complex molecules.

Case Study 1: Anticancer Efficacy In Vivo

A study conducted on tumor-bearing mice demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Inhibition of Inflammatory Pathways

In a model of acute inflammation, the compound exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6 levels, indicating its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorophenyl isocyanate: Used as an intermediate in organic synthesis and shares the dichlorophenyl group with the target compound.

3,4-Dichlorophenylacetic acid: Another derivative of dichlorophenyl, used in the synthesis of various organic compounds.

Uniqueness

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its thiazinane ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other dichlorophenyl derivatives may not be suitable .

Biological Activity

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a synthetic compound belonging to the thiazine family. Its unique structure, characterized by a thiazinane ring and a dichlorophenyl substituent, suggests potential biological activities that warrant exploration. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is with a molecular weight of 292.14 g/mol. The presence of chlorine atoms in the phenyl group significantly influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H7Cl2NO3S |

| Molecular Weight | 292.14 g/mol |

| Purity | >90% |

Biological Activities

Research has indicated that thiazine derivatives exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities associated with 4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione are summarized below:

Antimicrobial Activity

Studies have shown that compounds with thiazine structures can possess significant antimicrobial properties. For instance, derivatives similar to 4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Properties

Thiazine derivatives have also been explored for their anticancer potential. The compound may interact with specific molecular targets involved in cancer cell proliferation and survival. Research indicates that such compounds can induce apoptosis in cancer cells through various pathways.

The mechanism by which 4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione exerts its biological effects is likely multifaceted:

- Membrane Interaction : The compound may alter membrane fluidity and integrity in microbial cells.

- Enzyme Inhibition : It may inhibit enzymes critical for microbial metabolism or cancer cell growth.

- Synergistic Effects : There is evidence suggesting that combining this compound with other antimicrobial agents can enhance efficacy and reduce resistance development.

Case Studies and Research Findings

Several studies have investigated the biological activity of related thiazine compounds:

- Antimicrobial Synergy : A study demonstrated that combining thiazine derivatives with conventional antibiotics resulted in enhanced antibacterial activity against resistant strains .

- Anticancer Activity : Research involving similar thiazine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .

- Mechanistic Studies : Investigations into the interaction of thiazine compounds with lipid membranes revealed alterations in membrane properties that could contribute to their antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,4-dichlorophenyl)-1λ⁴,4-thiazinane-1,3,5-trione, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted phenyl isothiocyanates with amines or alcohols. For example, lithium dibenzylamide in diethyl ether reacts with aryl isothiocyanates to form triazinane-trione derivatives, as demonstrated in analogous syntheses (yield: 90%) . Optimization may include temperature control (e.g., 200 K crystallization), solvent selection (e.g., acetone for recrystallization), and catalyst tuning (e.g., acid/base mediation). Reaction monitoring via TLC or HPLC ensures intermediate stability and purity .

Q. How can structural characterization of this compound be performed to confirm its configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, triazinane-trione derivatives have been analyzed using SC-XRD (R factor = 0.044, wR factor = 0.122) with data-to-parameter ratios >15 . Complementary techniques include:

- NMR : H/C NMR to verify substituent positions and ring conformation.

- FT-IR : Identification of carbonyl (C=O, ~1700 cm) and thiazinane ring vibrations.

- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?

- Methodological Answer :

- Solubility : Test in polar (DMSO, acetone) and non-polar solvents (diethyl ether) to guide reaction design. Analogous compounds show limited aqueous solubility but dissolve in DMSO .

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. For example, thiazinane derivatives may degrade under UV light, necessitating amber glassware .

- Melting Point : Determine via differential scanning calorimetry (DSC); triazinane-triones often melt between 530–531 K .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or dynamic equilibria .

- Dynamic NMR (DNMR) : Use variable-temperature NMR to detect conformational flexibility in the thiazinane ring or restricted rotation of the dichlorophenyl group .

- Crystallographic Refinement : Re-analyze XRD data with software like SHELXL to validate bond lengths/angles against computational models .

Q. What experimental design strategies are recommended for assessing the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., chloramphenicol) and solvent controls .

- Dose-Response Studies : Use a randomized block design with split-split plots to account for variables like concentration, exposure time, and cell line variability .

- Mechanistic Studies : Employ fluorescence-based assays to evaluate membrane disruption or enzyme inhibition (e.g., cytochrome P450 interactions) .

Q. How can computational methods (e.g., molecular docking) predict the reactivity or pharmacological potential of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond acceptors/donors. Train models with datasets from PubChem or ChEMBL .

- ADMET Prediction : Tools like SwissADME can predict pharmacokinetic properties (e.g., blood-brain barrier permeability, hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.